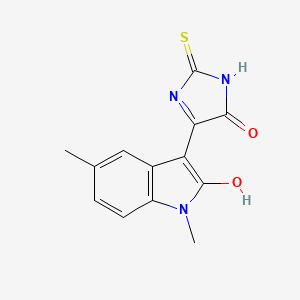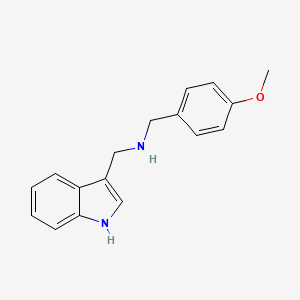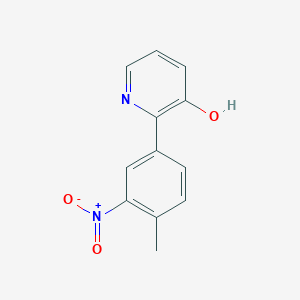
2-(4-chlorophenyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile, also known as AG-1478, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of tyrosine kinase inhibitors, which are molecules that can selectively inhibit the activity of certain enzymes involved in cell signaling pathways.
作用機序
2-(4-chlorophenyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile works by selectively inhibiting the activity of EGFR, which is a transmembrane receptor tyrosine kinase that is involved in cell signaling pathways. When EGFR is activated by its ligand, it undergoes dimerization and autophosphorylation, which leads to the activation of downstream signaling pathways. 2-(4-chlorophenyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile binds to the ATP-binding site of EGFR, preventing its autophosphorylation and downstream signaling. This results in the inhibition of cell proliferation and survival.
Biochemical and Physiological Effects
2-(4-chlorophenyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile has been shown to have a variety of biochemical and physiological effects. In cancer cells, 2-(4-chlorophenyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile can inhibit cell proliferation, induce apoptosis, and sensitize cells to chemotherapy. In the brain, 2-(4-chlorophenyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile can modulate the activity of ion channels and receptors, leading to changes in synaptic plasticity and neuronal excitability. 2-(4-chlorophenyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in response to various stimuli.
実験室実験の利点と制限
2-(4-chlorophenyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile has several advantages for lab experiments. It is a highly selective inhibitor of EGFR, which allows for the study of specific signaling pathways in cells. It is also relatively easy to synthesize and purify, making it accessible to many researchers. However, there are also some limitations to the use of 2-(4-chlorophenyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile in lab experiments. It can be toxic to cells at high concentrations, which can limit its use in certain assays. Additionally, its effects on other tyrosine kinases and signaling pathways should be considered when interpreting results.
将来の方向性
There are several future directions for research on 2-(4-chlorophenyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile. One area of interest is the development of more potent and selective inhibitors of EGFR, which could have greater therapeutic potential in cancer treatment. Another area of research is the study of the effects of 2-(4-chlorophenyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile on other signaling pathways and cellular processes, which could lead to the identification of new targets for drug development. Finally, the use of 2-(4-chlorophenyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile in combination with other drugs or therapies could be explored to enhance its efficacy and reduce toxicity.
合成法
2-(4-chlorophenyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile can be synthesized using a multi-step process, which involves the reaction of various reagents under specific conditions. The first step involves the preparation of 4-chlorophenylacetic acid, which is then reacted with thionyl chloride to form 4-chlorophenylacetyl chloride. This intermediate is then reacted with morpholine to produce 4-chlorophenylacetyl morpholine. Finally, the oxazole ring is formed by reacting 4-chlorophenylacetyl morpholine with cyanogen bromide. The resulting product is 2-(4-chlorophenyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile, which can be purified using various chromatography techniques.
科学的研究の応用
2-(4-chlorophenyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile has been extensively studied for its potential applications in scientific research. One of the main areas of research is cancer biology, where 2-(4-chlorophenyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile has been shown to inhibit the activity of the epidermal growth factor receptor (EGFR), a protein that is overexpressed in many types of cancer. By inhibiting EGFR activity, 2-(4-chlorophenyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile can prevent cancer cells from proliferating and invading surrounding tissues. 2-(4-chlorophenyl)-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile has also been studied in the context of neurobiology, where it has been shown to modulate the activity of certain ion channels and receptors in the brain.
特性
IUPAC Name |
2-(4-chlorophenyl)-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2/c15-11-3-1-10(2-4-11)13-17-12(9-16)14(20-13)18-5-7-19-8-6-18/h1-4H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SATUJOOSXXTTEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(N=C(O2)C3=CC=C(C=C3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[4-(carboxymethyl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B5660375.png)
![(1S*,5R*)-6-(cyclopropylmethyl)-3-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5660377.png)
![(1S*,5R*)-6-[(2-chlorophenyl)sulfonyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide](/img/structure/B5660393.png)

![5-[4-(piperidin-1-ylmethyl)phenyl]pyridin-2(1H)-one](/img/structure/B5660398.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-3-piperidin-3-ylbenzamide](/img/structure/B5660412.png)
![3-(2-{4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}-2-oxoethyl)-1-methyl-1H-indole](/img/structure/B5660421.png)

![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[3-(1H-imidazol-2-yl)benzoyl]piperidine](/img/structure/B5660430.png)
![methyl 4-[4-morpholinyl(3-pyridinyl)acetyl]-1-piperazinecarboxylate](/img/structure/B5660434.png)

![(3S*,4R*)-4-methyl-1-[(1-methyl-1H-benzimidazol-5-yl)carbonyl]piperidine-3,4-diol](/img/structure/B5660447.png)

![1-(2,4-dimethylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5660468.png)